3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole
CAS No.: 116850-68-1
Cat. No.: VC17281123
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116850-68-1 |
|---|---|
| Molecular Formula | C11H13N3O2S |
| Molecular Weight | 251.31 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-4-methyl-5-methylsulfinyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17(3)15)8-4-6-9(16-2)7-5-8/h4-7H,1-3H3 |
| Standard InChI Key | HIKKEGKGIDBBOI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1S(=O)C)C2=CC=C(C=C2)OC |
Introduction
3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound is synthesized through various pathways involving the reaction of substituted phenyl compounds with triazole derivatives. It is classified under the CAS number 116850-68-1, with a molecular formula of C11H13N3O2S and a molecular weight of approximately 251.31 g/mol .
Synthesis Methods
The synthesis of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole typically involves several key steps, including the reaction of 4-methoxyaniline with carbon disulfide to form an intermediate that undergoes cyclization to yield the desired triazole derivative.
Potential Applications
This compound has potential applications in both pharmaceuticals and agrochemicals due to its ability to interact with biological targets such as enzymes or receptors. Research is ongoing to optimize its synthesis and evaluate its efficacy in various applications across medicinal chemistry and agricultural sciences.
Storage and Handling
3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole is typically stored at -20°C to maintain its stability . Safety precautions should be taken when handling this compound, as it may pose hazards similar to other chemical substances that require careful handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume